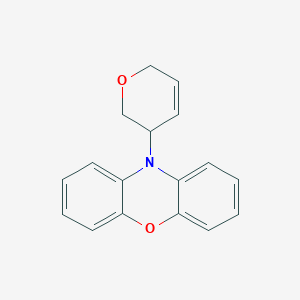
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine is a complex organic compound that features a phenoxazine core substituted with a dihydropyran group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Lewis acid-mediated intramolecular C-C bond formation reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as allyl bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The phenoxazine core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazine core to its corresponding hydroquinone form.
Substitution: The dihydropyran group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives and their corresponding oxidized or reduced forms.
Applications De Recherche Scientifique
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine exerts its effects is largely dependent on its interaction with molecular targets. The phenoxazine core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the dihydropyran group can enhance the compound’s binding affinity to specific proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazine: The parent compound, which lacks the dihydropyran group.
10H-phenothiazine: A structurally similar compound with a sulfur atom replacing the oxygen in the phenoxazine core.
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenothiazine: A direct analog with a sulfur atom in place of the oxygen in the phenoxazine core.
Uniqueness
10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine is unique due to the presence of the dihydropyran group, which can significantly alter its chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
10-(3,6-dihydro-2H-pyran-3-yl)phenoxazine |
InChI |
InChI=1S/C17H15NO2/c1-3-9-16-14(7-1)18(13-6-5-11-19-12-13)15-8-2-4-10-17(15)20-16/h1-10,13H,11-12H2 |
Clé InChI |
CEELGNHNDSOEHL-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(CO1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


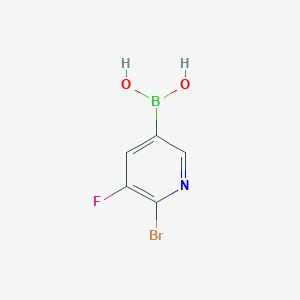
![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)
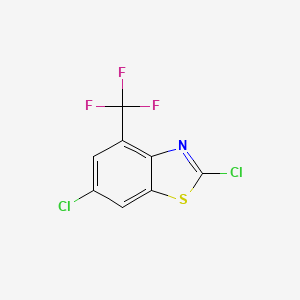
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)
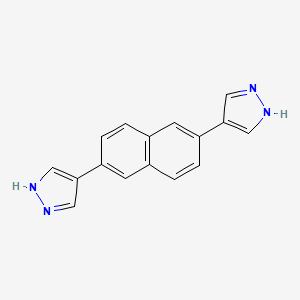
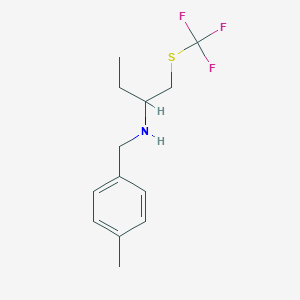
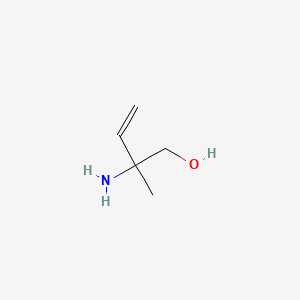
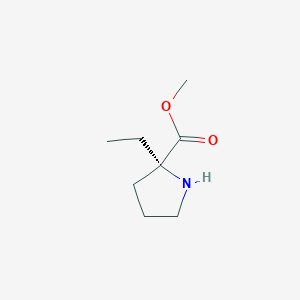
![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)
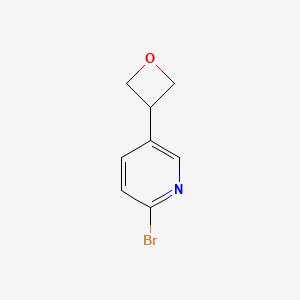
![6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)
